

molecular structure of 4-Methoxy-N-methylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine hydrochloride

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An In-depth Technical Guide on the Molecular Structure of **4-Methoxy-N-methylbenzylamine Hydrochloride**

Abstract

4-Methoxy-N-methylbenzylamine hydrochloride is a significant chemical compound utilized primarily in scientific research and as an intermediate in the synthesis of pharmaceuticals.^[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. It details experimental protocols for its synthesis and characterization and discusses its known biological activities, including its function as an amine receptor ligand. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

4-Methoxy-N-methylbenzylamine hydrochloride is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.^[1] Its core structure consists of a benzylamine core with a methoxy group substitution at the para (4) position of the benzene ring and a methyl group on the nitrogen atom.

Table 1: Physicochemical Properties of **4-Methoxy-N-methylbenzylamine Hydrochloride**

Property	Value	Reference
CAS Number	876-32-4	[2] [3] [4]
Molecular Formula	C ₉ H ₁₄ ClNO (or C ₉ H ₁₃ NO·HCl)	[2] [3] [4]
Molecular Weight	187.67 g/mol	[2] [3] [4]
Melting Point	176 °C	[2]
Boiling Point	261.2 °C at 760 mmHg	[2]
Flash Point	111.8 °C	[2]
Appearance	Solid	[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Methoxy-N-methylbenzylamine hydrochloride**. While comprehensive spectral data for the hydrochloride salt is not readily available in public literature, the expected characteristics can be inferred from the free base and structurally similar compounds.

Table 2: Summary of Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals for aromatic protons (para-substituted pattern), a singlet for the methoxy group (-OCH ₃), a signal for the benzylic protons (-CH ₂ -), a signal for the N-methyl group (-NH-CH ₃), and a broad signal for the ammonium proton (-N ⁺ H ₂ -).
¹³ C NMR	Signals for aromatic carbons (including the carbon attached to the methoxy group), a signal for the methoxy carbon, a signal for the benzylic carbon, and a signal for the N-methyl carbon.[6]
IR Spectroscopy	Broad N-H stretching bands characteristic of a secondary ammonium salt, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and a prominent C-O ether stretch.[7]
Mass Spectrometry	The mass spectrum of the free base would show a molecular ion peak. Key fragmentation would likely involve the benzylic C-N bond, leading to fragments such as a methoxybenzyl cation. For a related compound, 4-methoxy-N-ethylamphetamine, fragments at m/z 72 and 121 were observed.[7]

Experimental Protocols

Synthesis and Salt Formation

The synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride** is typically achieved through a two-step process: first, the synthesis of the free base via reductive amination, followed by its conversion to the hydrochloride salt.

Experimental Protocol:

- **Reductive Amination (Synthesis of the Free Base):** 4-methoxybenzaldehyde is reacted with methylamine to form an intermediate imine. This imine is not isolated but is subsequently

reduced *in situ* using a reducing agent such as sodium borohydride (NaBH_4) to yield the secondary amine, 4-Methoxy-N-methylbenzylamine. The reaction is typically performed in a solvent like methanol.

- **Purification:** The resulting free base is purified from the reaction mixture, often through extraction and column chromatography.
- **Hydrochloride Salt Formation:** The purified 4-Methoxy-N-methylbenzylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).^[8] A solution of hydrogen chloride (HCl) in a solvent like diethyl ether is then added dropwise to the solution, typically under cooling in an ice bath.^[8]
- **Isolation:** The addition of HCl causes the immediate precipitation of **4-Methoxy-N-methylbenzylamine hydrochloride** as a solid. This solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.^[8]

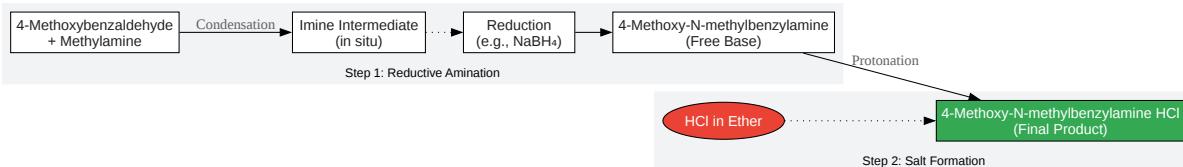


Fig. 1: Synthetic workflow for 4-Methoxy-N-methylbenzylamine hydrochloride.

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Caption: Fig. 1: Synthetic workflow for **4-Methoxy-N-methylbenzylamine hydrochloride**.

Biological Activity and Mechanism of Action

4-Methoxy-N-methylbenzylamine is recognized for its biological activity as an amine receptor ligand.^[9] Research has indicated that the compound binds with high affinity to the GABAA

receptor, where it acts to inhibit the flow of chloride ions.^[9] This modulation of the GABAA receptor, a primary inhibitory neurotransmitter receptor in the brain, suggests potential applications in neuroscience. For instance, it has been investigated for its potential utility in the treatment of scopolamine-induced amnesia.^[9] Furthermore, its role as a versatile intermediate is highlighted by the use of the related compound 4-methoxybenzylamine in the synthesis of avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.^[10]

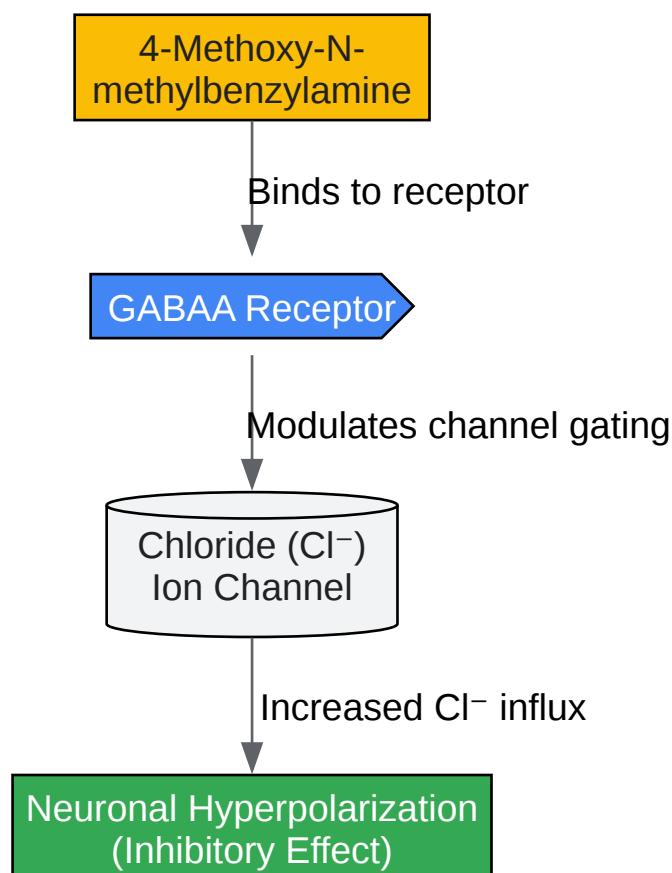


Fig. 2: Proposed mechanism of action at the GABAA receptor.

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Caption: Fig. 2: Proposed mechanism of action at the GABAA receptor.

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- To cite this document: BenchChem. [molecular structure of 4-Methoxy-N-methylbenzylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318416#molecular-structure-of-4-methoxy-n-methylbenzylamine-hydrochloride]

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